4-Bromo-2-iodo-3-methylaniline chemical properties
4-Bromo-2-iodo-3-methylaniline chemical properties
Chemical Properties, Synthesis, and Chemoselective Applications
Executive Summary
4-Bromo-2-iodo-3-methylaniline (CAS 1208077-24-0) is a highly specialized, poly-functionalized arene scaffold used primarily in the synthesis of complex pharmaceuticals and agrochemicals. Its structural uniqueness lies in the contiguous substitution pattern (1-amino, 2-iodo, 3-methyl, 4-bromo), which creates a "crowded" electronic and steric environment.
This guide details the chemical behavior of this molecule, focusing on the chemoselective differentiation between the two halogen handles (iodine vs. bromine) and the synthesis of the scaffold itself.[1] For researchers, the primary value of this compound is its ability to serve as a linchpin for sequential cross-coupling reactions, allowing for the rapid assembly of non-symmetric biaryls and heterocycles.
Chemical Identity & Physical Properties[2][3]
The presence of the methyl group at C3 creates a "buttressing effect," significantly influencing the reactivity of the adjacent C2-iodine and C4-bromine atoms.
| Property | Data |
| IUPAC Name | 4-Bromo-2-iodo-3-methylaniline |
| CAS Number | 1208077-24-0 |
| Molecular Formula | C₇H₇BrIN |
| Molecular Weight | 311.95 g/mol |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water |
| pKa (Conjugate Acid) | ~2.5–3.0 (Predicted; lower than aniline due to inductive withdrawal by halogens) |
| LogP | ~3.3 (High lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 0 Acceptors |
Synthesis Strategy: Regiocontrol
The most robust synthetic route avoids the difficult iodination of 4-bromo-3-methylaniline (which suffers from C2 vs. C6 regioselectivity issues). Instead, the recommended protocol utilizes the bromination of 2-iodo-3-methylaniline .
Mechanistic Rationale
The amino group (-NH₂) is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions.
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C2 Position: Blocked by Iodine.
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C6 Position: Ortho to -NH₂, para to -CH₃.
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C4 Position: Para to -NH₂, ortho to -CH₃.
Why C4 is favored: The directing power of the amino group dominates. The para position (C4) is electronically favored over the ortho position (C6). Furthermore, the methyl group at C3 reinforces activation at C4 (ortho to methyl).
Experimental Protocol: Bromination of 2-Iodo-3-methylaniline
Reagents: 2-Iodo-3-methylaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).
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Preparation: Dissolve 2-iodo-3-methylaniline (e.g., 10 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask shielded from light (to prevent radical side reactions).
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Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes.
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Note: Slow addition prevents local high concentrations of brominating agent which could lead to over-bromination at C6.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[2]
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Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (100 mL) and wash sequentially with water (2 x 50 mL) and brine (50 mL).
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Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes) to isolate the target as a beige solid.
Reactivity & Chemoselectivity
The core utility of 4-Bromo-2-iodo-3-methylaniline is the ability to react the halogens sequentially.
The "Battle of Halogens": C2-I vs. C4-Br
In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the general reactivity order is I > Br >> Cl . However, this substrate presents a specific challenge: Steric Hindrance .
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C2-Iodo: Electronically labile (weak C-I bond) but sterically hindered by the flanking -NH₂ (C1) and -CH₃ (C3).
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C4-Bromo: Stronger C-Br bond but sterically accessible .
Strategic Implication: To couple the Iodine first (standard chemoselectivity), one must use highly active catalyst systems capable of overcoming the steric barrier at C2 (e.g., Pd-PEPPSI, Pd(dppf), or S-Phos ligands). If a bulky ligand is used with a weak catalyst, the reaction may stall or show erosion of selectivity.
Visualization: Reactivity Map
The following diagram illustrates the divergent pathways available for this scaffold.
Figure 1: Chemoselective reaction pathways. Path A is the dominant trajectory due to the weak C-I bond, despite steric crowding.
Experimental Workflow: Sequential Suzuki Coupling
To synthesize a non-symmetric terphenyl derivative using this scaffold:
Step 1: C2-Selective Coupling (Iodine Displacement)
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Catalyst: Pd(PPh₃)₄ (5 mol%) - Triphenylphosphine is small enough to access the hindered C2 site.
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Solvent: DME/Water (2:1) or Toluene/Water.[1]
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Base: Na₂CO₃ (2.0 eq).
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Boronic Acid: Aryl-B(OH)₂ (1.0 eq).
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Conditions: 60–80°C, 4–6 hours.
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Outcome: Retention of the C4-Bromine is typically >95% due to the significant difference in oxidative addition rates between Ar-I and Ar-Br.
Step 2: C4-Coupling (Bromine Displacement)
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Substrate: The product from Step 1.
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Catalyst: Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ (higher activity required).
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Boronic Acid: Second Aryl-B(OH)₂ (1.5 eq).
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Conditions: 90–110°C, 12 hours.
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Outcome: Formation of the fully substituted core.
Safety & Handling
As a halogenated aniline, this compound poses specific toxicological risks.[3][4]
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Acute Toxicity: Harmful if swallowed or inhaled. Anilines can cause methemoglobinemia (cyanosis) by oxidizing hemoglobin.
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Skin Absorption: Highly permeable. Double-gloving (Nitrile) is mandatory.
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Storage: Light-sensitive (C-I bond is photolabile). Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent darkening (oxidation).
References
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BenchChem. 4-Bromo-2-iodo-3-methylaniline Physicochemical Properties and Safety Data. Retrieved from (Verified General Data Source).
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15746684 (Analogous Halogenated Anilines). Retrieved from .
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483. (Foundational text on I vs Br selectivity).
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][5][6][7] Angewandte Chemie International Edition, 41(22), 4176-4211. (Discussion of steric effects in coupling).
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Sigma-Aldrich. Safety Data Sheet for 4-Bromo-3-methylaniline (Analog). Retrieved from .
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- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
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